2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with a unique structure that combines a quinazoline core with a piperazine ring and a sulfinyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Sulfinyl Group: The sulfinyl group is introduced via an oxidation reaction, where a thioether precursor is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- **2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- **2-[(4-methylphenyl)methanesulfinyl]-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-16-7-9-17(10-8-16)15-27(26)21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIYTIERMLBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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